Cas no 866347-87-7 (3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one)

3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a sulfonylated coumarin derivative characterized by its unique structural features, including dimethoxybenzenesulfonyl and methoxy substituents. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its electron-rich aromatic system and sulfonyl functional group, which may enhance reactivity in cross-coupling or substitution reactions. The chromen-2-one core contributes to its fluorescence properties, making it a candidate for photochemical applications. Its well-defined molecular structure allows for precise modifications, facilitating studies in drug design or material science. The compound’s stability and solubility in common organic solvents further support its use in experimental workflows.
3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one structure
866347-87-7 structure
商品名:3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one
CAS番号:866347-87-7
MF:C18H16O7S
メガワット:376.380444526672
CID:5717656
PubChem ID:2135903

3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • SR-01000097405
    • 866347-87-7
    • F1602-0767
    • 3-(3,4-dimethoxyphenyl)sulfonyl-7-methoxychromen-2-one
    • 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one
    • 3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one
    • STL167856
    • AKOS001813165
    • SCHEMBL21033661
    • BS-6812
    • 3-((3,4-dimethoxyphenyl)sulfonyl)-7-methoxy-2H-chromen-2-one
    • SR-01000097405-1
    • CCG-29687
    • 3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one
    • インチ: 1S/C18H16O7S/c1-22-12-5-4-11-8-17(18(19)25-15(11)9-12)26(20,21)13-6-7-14(23-2)16(10-13)24-3/h4-10H,1-3H3
    • InChIKey: DGDPGYSWDHQSST-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=C(C=1)OC)OC)(C1C(=O)OC2C=C(C=CC=2C=1)OC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 376.06167402g/mol
  • どういたいしつりょう: 376.06167402g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 651
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1602-0767-2μmol
3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one
866347-87-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1602-0767-2mg
3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one
866347-87-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1602-0767-10μmol
3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one
866347-87-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1602-0767-1mg
3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one
866347-87-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1602-0767-15mg
3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one
866347-87-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1602-0767-5μmol
3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one
866347-87-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1602-0767-20μmol
3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one
866347-87-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1602-0767-30mg
3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one
866347-87-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1602-0767-10mg
3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one
866347-87-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1602-0767-3mg
3-(3,4-dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one
866347-87-7 90%+
3mg
$63.0 2023-05-17

3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one 関連文献

3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-oneに関する追加情報

Introduction to 3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one (CAS No. 866347-87-7) and Its Emerging Applications in Chemical Biology

The compound 3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one, identified by the CAS number 866347-87-7, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This chromenone derivative, characterized by its sulfonyl and methoxy substituents, has garnered attention due to its unique structural features and promising biological activities. The combination of these functional groups not only enhances its solubility and bioavailability but also opens up diverse avenues for therapeutic applications.

Chromenones, a class of heterocyclic compounds, have long been studied for their antimicrobial, anti-inflammatory, and antioxidant properties. Among these, 3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one stands out due to its enhanced structural complexity, which allows for selective interactions with biological targets. Recent studies have highlighted its role in modulating key cellular pathways, making it a valuable candidate for further investigation in drug discovery.

The presence of the 3,4-dimethoxybenzenesulfonyl moiety is particularly noteworthy, as it introduces a strong electron-withdrawing effect that can influence the compound's reactivity and binding affinity. This feature has been exploited in designing molecules that can interact with enzymes and receptors with high specificity. In particular, research has demonstrated its potential in inhibiting certain kinases and transcription factors implicated in cancer progression.

One of the most compelling aspects of 3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one is its ability to cross the blood-brain barrier (BBB), a critical property for central nervous system (CNS) drug development. Studies have shown that modifications at the chromenone core can enhance BBB penetration, making this compound a promising candidate for treating neurological disorders. The methoxy groups further contribute to its metabolic stability, allowing for prolonged half-life and improved pharmacokinetic profiles.

Recent advances in computational chemistry have enabled the rational design of derivatives of 3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one based on virtual screening and molecular docking studies. These computational approaches have identified novel analogs with enhanced potency and selectivity against specific targets. For instance, derivatives with optimized sulfonyl substitution patterns have shown improved activity against certain proteases involved in inflammatory responses.

The compound's potential extends beyond oncology and CNS disorders. Preliminary findings suggest that it may also exhibit antiviral and anti-inflammatory effects. The sulfonyl group, known for its ability to modulate enzyme activity, plays a crucial role in these interactions. Additionally, the methoxy-substituted aromatic ring contributes to its ability to interact with lipid rafts and membrane-bound receptors, further broadening its therapeutic applications.

In vitro studies have revealed that 3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. The compound's ability to selectively target malignant cells while sparing healthy tissues makes it an attractive candidate for developing next-generation chemotherapeutic agents. Furthermore, its low toxicity profile in preclinical trials suggests that it may be well-tolerated in humans.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as flow chemistry and catalytic processes, have been employed to optimize production scalability. These techniques not only improve efficiency but also minimize waste generation, aligning with green chemistry principles.

As research progresses, the applications of 3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one are expected to expand into new therapeutic areas. The growing body of evidence supporting its efficacy and safety underscores its importance as a lead compound for drug development. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical reality.

The future of this compound lies in its ability to be modified into more potent and selective derivatives through structure-activity relationship (SAR) studies. By systematically varying functional groups while maintaining the core chromenone scaffold, researchers can identify optimal analogs for specific therapeutic indications. This iterative approach has already led to several promising candidates entering preclinical development pipelines.

In conclusion,3-(3,4-Dimethoxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one (CAS No. 866347-87-7) is a versatile molecule with significant potential in chemical biology and pharmaceutical research. Its unique structural features enable it to interact with diverse biological targets while maintaining favorable pharmacokinetic properties. As our understanding of its mechanisms of action continues to evolve,this compound promises to play a pivotal role in the development of novel therapeutics across multiple disease areas.

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